molecular formula C25H33N3O5S B2890393 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898426-61-4

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2890393
M. Wt: 487.62
InChI Key: HHHWKGHZVJLQPU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Receptor Agonist Properties and Synthetic Applications

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide has been explored for its potential receptor agonist properties and as a synthetic intermediate in pharmaceutical chemistry. Studies indicate that derivatives of this compound exhibit agonist activity at specific receptors, suggesting potential applications in drug development. Additionally, the compound's role as a synthetic intermediate highlights its importance in facilitating the synthesis of various pharmacologically active molecules, demonstrating its versatility in medicinal chemistry research (Barf et al., 1996).

Electrochemical Methoxylation

Research on the electrochemical methoxylation of piperidine derivatives, including those related to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, has provided insights into the effects of N-acyl and N-sulfonyl groups on the process. This work contributes to the understanding of electrochemical reactions involving complex organic molecules, offering potential pathways for the functionalization and modification of pharmaceutical compounds (Golub & Becker, 2015).

Antioxidant and Anticholinesterase Activity

The synthesis of sulfonyl hydrazones featuring piperidine rings, structurally related to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, has been explored for their antioxidant and anticholinesterase activities. These compounds have been evaluated through various assays, demonstrating potential therapeutic applications in the management of oxidative stress and cholinergic dysfunctions (Karaman et al., 2016).

Novel Insecticidal Applications

Investigations into compounds with structural similarities to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, such as flubendiamide, have revealed novel insecticidal activities. These studies have identified unique modes of action against lepidopterous pests, contributing to the development of new insecticides with specific target profiles and safety considerations (Tohnishi et al., 2005).

Safety And Hazards

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properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-18-10-11-19(2)23(15-18)34(31,32)28-14-5-4-8-21(28)12-13-26-24(29)25(30)27-17-20-7-6-9-22(16-20)33-3/h6-7,9-11,15-16,21H,4-5,8,12-14,17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWKGHZVJLQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

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